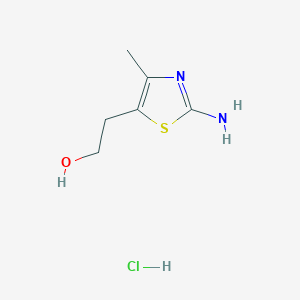
2-(2-Amino-4-methylthiazol-5-yl)ethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanol is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of an amino group and a hydroxyl group in its structure makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanol typically involves the reaction of 2-amino-4-methylthiazole with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-amino-4-methylthiazole and ethylene oxide.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 50-60°C.
Procedure: The 2-amino-4-methylthiazole is dissolved in a suitable solvent, such as ethanol or methanol. Ethylene oxide is then slowly added to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until the reaction is complete.
Isolation: The product is isolated by evaporating the solvent under reduced pressure, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanol may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetaldehyde.
Reduction: Formation of 2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethylamine.
Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups in its structure allow it to form hydrogen bonds and other interactions with biological molecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-4-methylthiazole: Lacks the hydroxyl group present in 2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanol.
2-(2-amino-5-methyl-1,3-thiazol-4-yl)ethanol: Similar structure but with a different substitution pattern on the thiazole ring.
2-(2-amino-1,3-thiazol-4-yl)ethanol: Lacks the methyl group present in 2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanol.
Uniqueness
The presence of both an amino group and a hydroxyl group in 2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanol makes it a unique compound with versatile reactivity and potential for various applications. Its specific substitution pattern on the thiazole ring also contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
54901-53-0 |
|---|---|
Molekularformel |
C6H11ClN2OS |
Molekulargewicht |
194.68 g/mol |
IUPAC-Name |
2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C6H10N2OS.ClH/c1-4-5(2-3-9)10-6(7)8-4;/h9H,2-3H2,1H3,(H2,7,8);1H |
InChI-Schlüssel |
HMUFDPNCJRQVSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)N)CCO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















